molecular formula C16H25N3O B5455937 N-(2,5-DIMETHYLPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

N-(2,5-DIMETHYLPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

Cat. No.: B5455937
M. Wt: 275.39 g/mol
InChI Key: CYBYJOWDROKGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 2,5-dimethylaniline with 2-piperidinoethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of urea-based inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(2-piperidinoethyl)urea
  • N-(2,5-Dimethylphenyl)-N’-(2-morpholinoethyl)urea
  • N-(2,5-Dimethylphenyl)-N’-(2-pyrrolidinoethyl)urea

Uniqueness

N-(2,5-DIMETHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to the presence of both the 2,5-dimethylphenyl and piperidinoethyl groups, which may confer specific chemical and biological properties not found in other similar compounds. These structural features can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13-6-7-14(2)15(12-13)18-16(20)17-8-11-19-9-4-3-5-10-19/h6-7,12H,3-5,8-11H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBYJOWDROKGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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